N-Benzyloxycarbonyl-O-benzoyl Aspartame
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Overview
Description
N-Benzyloxycarbonyl-O-benzoyl Aspartame is a protected derivative of aspartame, a widely used artificial sweetener. This compound is often utilized in research settings due to its stability and protective groups, which prevent unwanted reactions during synthesis .
Scientific Research Applications
N-Benzyloxycarbonyl-O-benzoyl Aspartame is primarily used in scientific research for:
Peptide Synthesis: It serves as a protected intermediate in the synthesis of peptides, allowing for selective deprotection and further functionalization.
Pharmaceutical Research: The compound is used to study the stability and reactivity of protected amino acids in drug development.
Biochemical Studies: It is employed in the investigation of enzyme-substrate interactions and protein folding mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyloxycarbonyl-O-benzoyl Aspartame can be synthesized through a multi-step process involving the protection of amino and carboxyl groups. The synthesis typically starts with L-aspartic acid, which undergoes esterification and subsequent protection of the amino group with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a benzoyl group. The reaction conditions often involve mild bases and organic solvents like methanol or dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-O-benzoyl Aspartame undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Deprotection: The benzoyl group can be removed using nickel boride generated in situ from sodium borohydride and nickel chloride in methanol.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas, and an appropriate solvent like methanol.
Deprotection: Sodium borohydride, nickel chloride, and methanol.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids and phenols, which can be further utilized in various synthetic applications .
Mechanism of Action
The protective groups in N-Benzyloxycarbonyl-O-benzoyl Aspartame prevent unwanted side reactions during synthesis. The benzyloxycarbonyl group stabilizes the amino group, while the benzoyl group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis and modification of peptides and other compounds .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl Aspartame: Similar in structure but lacks the benzoyl protection on the carboxyl group.
O-Benzoyl Aspartame: Lacks the benzyloxycarbonyl protection on the amino group.
Uniqueness
N-Benzyloxycarbonyl-O-benzoyl Aspartame is unique due to its dual protective groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex peptide synthesis and pharmaceutical research .
Properties
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBERAZUMDJM-DQEYMECFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447895 |
Source
|
Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-07-7 |
Source
|
Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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